![molecular formula C14H8O3 B2686343 1-Oxobenzo[f]chromene-2-carbaldehyde CAS No. 23469-50-3](/img/structure/B2686343.png)

1-Oxobenzo[f]chromene-2-carbaldehyde

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

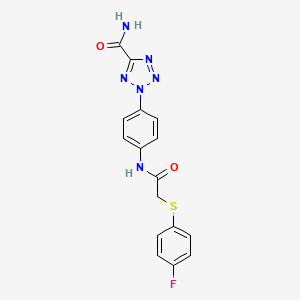

1-Oxobenzo[f]chromene-2-carbaldehyde is a chemical compound with the molecular formula C14H8O3 . It is used in various chemical reactions and has potential applications in different fields .

Synthesis Analysis

A method for the preparation of polycondensed chromeno[2,3-b]chromenes was developed based on the formal [3+3] cycloaddition reaction between 1H-benzo[f]chromene-2-carbaldehydes and 2-naphthols . In the case of resorcinol, the bisannulation product formed with the participation of both hydroxy groups was isolated .Molecular Structure Analysis

The molecular structure of 1-Oxobenzo[f]chromene-2-carbaldehyde is represented by the formula C14H8O3 . The molecular weight of this compound is 224.215.Chemical Reactions Analysis

1-Oxobenzo[f]chromene-2-carbaldehyde is involved in the synthesis of 7aH,15H-benzo[f]benzo[5,6]chromeno[2,3-b]chromenes . This synthesis is based on the formal [3+3] cycloaddition reaction between 1H-benzo[f]chromene-2-carbaldehydes and 2-naphthols .科学的研究の応用

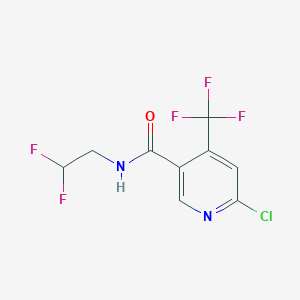

Synthesis of 2-Oxo-6-Trifluoromethylpyridine-3-Carboxamides

A reaction of 2-trifluoroacetyl-1H-benzo[f]chromenes with N-arylamides of cyanoacetic acid led to the synthesis of a series of 2-oxo-6-trifluoromethylpyridine-3-carboxamides . This process involves a cascade of the carbo-Michael reaction, Thorpe–Ziegler cyclization, and Dimroth rearrangement .

Knoevenagel Adducts Formation

In the case of 1H-benzo[f]chromene-2-carbaldehydes, the corresponding Knoevenagel adducts were isolated . These adducts are formed through a reaction of related 2-formyl glycals with active methylene nitriles .

Antiproliferative Activity

The compound has shown potential in cancer research. For instance, one of the derivatives, compound 5e, exhibited strong antiproliferative activity by inducing apoptosis, arresting cell cycle, and elevating intracellular reactive oxygen species (ROS) level . This suggests that it may be a potent antitumor agent .

Fluorescence Properties

Another derivative, compound 6g, demonstrated excellent fluorescence properties . This compound could be used as an effective fluorescence probe for biological imaging .

Preparation of Polycondensed Chromeno[2,3-b]chromenes

A method for the preparation of polycondensed chromeno[2,3-b]chromenes was developed based on the formal [3+3] cycloaddition reaction between 1H-benzo[f]chromene-2-carbaldehydes and 2-naphthols .

Biological Activity

Coumarin and its derivatives, including 1H-benzo[f]chromene-2-carbaldehydes, are known for their diverse biological and interesting pharmacological activities . They have numerous therapeutic applications, including anticoagulant effects, antitumor therapy, anti-HIV treatment, central nervous system stimulants and protective agents, antibacterial and anti-inflammatory drugs .

作用機序

Target of Action

The primary target of the compound 1-oxo-1H-benzo[f]chromene-2-carbaldehyde is the human T cell protein tyrosine phosphatase . This enzyme plays a crucial role in the regulation of cellular processes such as cell growth, differentiation, mitotic cycle, and oncogenic transformation .

Mode of Action

It is known that the compound interacts with its target, the human t cell protein tyrosine phosphatase, and may inhibit its activity . This interaction and potential inhibition can lead to changes in the cellular processes regulated by this enzyme .

Biochemical Pathways

The biochemical pathways affected by 1-oxo-1H-benzo[f]chromene-2-carbaldehyde are likely related to those regulated by protein tyrosine phosphatases. These enzymes are involved in the regulation of a variety of cellular processes, including cell growth, differentiation, the mitotic cycle, and oncogenic transformation

Result of Action

The molecular and cellular effects of 1-oxo-1H-benzo[f]chromene-2-carbaldehyde’s action are likely related to its interaction with and potential inhibition of its target, the human T cell protein tyrosine phosphatase . This could lead to changes in the cellular processes regulated by this enzyme, potentially affecting cell growth, differentiation, the mitotic cycle, and oncogenic transformation .

特性

IUPAC Name |

1-oxobenzo[f]chromene-2-carbaldehyde |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H8O3/c15-7-10-8-17-12-6-5-9-3-1-2-4-11(9)13(12)14(10)16/h1-8H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PSQJJMWXNFHILK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC3=C2C(=O)C(=CO3)C=O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H8O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-[(1,3-benzothiazol-2-ylsulfanyl)methyl]-4-ethyl-4H-1,2,4-triazole-3-thiol](/img/structure/B2686262.png)

![(3AR,6aS)-3a,6a-dimethyl-hexahydro-1H-2lambda6-thieno[3,4-c]pyrrole-2,2-dione hydrochloride](/img/structure/B2686264.png)

![1-((1R,5S)-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)-3-(4-methoxyphenyl)propan-1-one](/img/structure/B2686265.png)

![2-(5-Amino-[1,3,4]thiadiazol-2-yl)-1-morpholin-4-yl-ethanone](/img/structure/B2686270.png)

![N-((3-(benzo[d]thiazol-2-yl)phenyl)carbamothioyl)-4-(N,N-dimethylsulfamoyl)benzamide](/img/structure/B2686274.png)

![2-[(4-methylbenzyl)sulfanyl]-3H-indol-3-one N-[3-(trifluoromethyl)phenyl]hydrazone](/img/structure/B2686276.png)

![4-methoxy-N-{1-[2-(trifluoromethyl)benzoyl]piperidin-4-yl}benzenesulfonamide](/img/structure/B2686282.png)

![3-[(3-Cycloheptyl-1,2,4-oxadiazol-5-yl)methyl]piperidine-1-sulfonyl fluoride](/img/structure/B2686283.png)